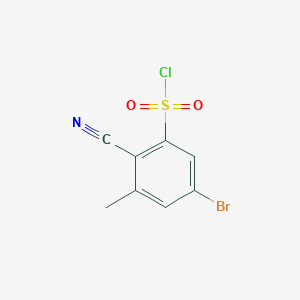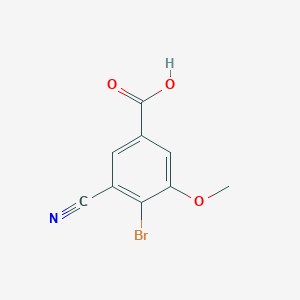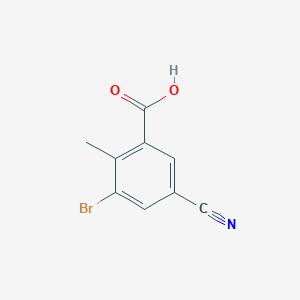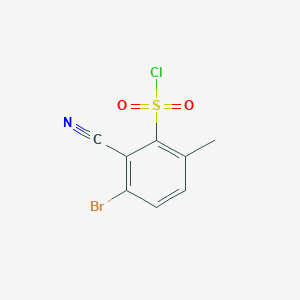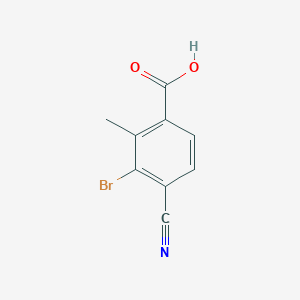![molecular formula C14H13N3OS B1415672 7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-17-3](/img/structure/B1415672.png)
7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Descripción general
Descripción
The compound “7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a type of thiazolo[5,4-d]thiazole, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This allows for efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .
Synthesis Analysis
The synthesis of thiazolo[5,4-d]thiazoles involves the use of aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which are easily prepared . The synthetic chemistry behind these molecules has only been explored to a minor extent, and there is plenty of room for improvement and broadening of the material scope .Molecular Structure Analysis
Thiazolo[5,4-d]thiazoles have a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal fragment as the electron-donor (D) . The structure of all the compounds is fully π-conjugated, providing proximity of the frontier molecular orbitals (FMO) .Chemical Reactions Analysis
Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics . They have been used in the design and synthesis of a series of compounds with bipolar character .Physical And Chemical Properties Analysis
Thiazolo[5,4-d]thiazoles exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . They have appropriate thermal stability and valuable photophysical properties, making these molecules valuable for applications in optoelectronic materials .Aplicaciones Científicas De Investigación
Organic Electronics
Thiazolo[5,4-d]thiazoles: , which share a similar core structure with the compound , are known for their electron-deficient nature and high oxidative stability . These properties make them suitable for use in organic electronics, particularly as semiconductors in plastic electronics. Their rigid planar structure allows for efficient π–π overlap, which is crucial for charge transport in organic semiconductors.
Photovoltaics
The same structural features that benefit organic electronics also make thiazolo[5,4-d]thiazoles promising materials for organic photovoltaics . Their ability to facilitate charge transport can improve the efficiency of solar cells. The compound’s potential for modification could lead to the development of new materials with optimized bandgaps for solar energy absorption.
Mecanismo De Acción
Direcciones Futuras
Thiazolo[5,4-d]thiazoles have been recognized for their high potential, notably in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope, which could facilitate and stimulate further progress in thiazolo[5,4-d]thiazole-based materials science .
Propiedades
IUPAC Name |
7-(4-ethylphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-3-9-4-6-10(7-5-9)11-13-12(14(18)17-16-11)15-8(2)19-13/h4-7H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRGRTAIBAOLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






